Quinolactacin A is a fungal metabolite belonging to the pyrroloquinoline class of alkaloids [, ]. It was first isolated from Penicillium sp. EPF-6, a fungus found in the larvae of the mulberry pyralid (Margaronia pyloalis Welker) [, ]. Quinolactacin A exists as two diastereomers, quinolactacin A1 and A2 [, , , , ]. These compounds are characterized by a unique quinolone-γ-lactam hybrid structure [].
Quinolactacin A is a novel fungal alkaloid characterized by its unique quinolone-γ-lactam hybrid structure. This compound has garnered interest due to its potential pharmacological applications, particularly in the treatment of cancer and Alzheimer's disease. Quinolactacin A is produced by specific strains of fungi, notably from the genus Penicillium, which are known for their ability to synthesize a variety of bioactive natural products.
Quinolactacin A is primarily sourced from the fungal species Penicillium sp., specifically strains like Penicillium sp. EPF-6. It belongs to the class of compounds known as alkaloids, which are organic compounds containing basic nitrogen atoms. Alkaloids are often derived from plant and fungal sources and are known for their diverse biological activities. Quinolactacin A is classified under the broader category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases through complex enzymatic pathways.
The biosynthesis of Quinolactacin A involves several key steps, primarily utilizing the precursor l-kynurenine. The biosynthetic pathway begins with the conversion of l-kynurenine into an unusual β-keto acid known as N-methyl-2-aminobenzoylacetate. This transformation occurs through a series of reactions including methylation, oxidative decarboxylation, and amide hydrolysis.
Technical Details:
Research has also explored biomimetic synthesis methods for Quinolactacin A, which typically involve multi-step chemical reactions that mimic natural biosynthetic pathways. For instance, an eight-step synthesis using tryptamine achieved yields of approximately 30% .
Quinolactacin A features a complex molecular structure that includes a quinolone moiety linked to a γ-lactam ring. The chemical formula for Quinolactacin A is C₁₃H₁₁N₃O₂, and its molecular weight is approximately 245.25 g/mol.
Data:
Quinolactacin A undergoes various chemical transformations, particularly under different pH conditions. For example:
The mechanism through which Quinolactacin A exerts its biological effects is not fully elucidated but is believed to involve inhibition of tumor necrosis factor production, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases and conditions involving excessive cytokine production.
Data:
Quinolactacin A appears as a white solid at room temperature and exhibits moderate solubility in organic solvents such as methanol and chloroform.
Quinolactacin A holds promise for several scientific uses:
Quinolactacin A biosynthesis employs a specialized non-ribosomal peptide synthetase (NRPS) system for molecular assembly. The process involves two single-module NRPS enzymes—QulA and QulB—identified within the qul gene cluster of Penicillium citrinum. QulB activates and tethers the β-keto acid precursor (N-methyl-2-aminobenzoylacetate) via its adenylation (A) domain, forming a thioester linkage to the peptidyl carrier protein (PCP) domain [2]. Subsequently, QulA incorporates L-isoleucine through its A domain and catalyzes peptide bond formation using the condensation (C) domain [7] [9]. The NRPS machinery operates without polyketide synthase (PKS) components, representing a decoupled strategy unique to fungal alkaloid biosynthesis [2]. Genetic knockout experiments confirm that deletions of qulA or qulB abolish quinolactacin A production, underscoring their indispensability [2].
Table 1: NRPS Domains in Quinolactacin A Biosynthesis
Enzyme | Domains | Function | Precursor |
---|---|---|---|
QulB | A-PCP | Activates β-keto acid derivative | N-methyl-2-aminobenzoylacetate |
QulA | A-PCP-C-R* | Activates L-Ile; catalyzes condensation | L-Isoleucine |
R domain | Reductase | Triggers Dieckmann condensation | Linear dipeptidyl intermediate |
The quinolone-γ-lactam hybrid scaffold central to quinolactacin A’s bioactivity forms via an enzymatic Dieckmann condensation. This cyclization is catalyzed by the reductase (R) domain* of QulA, which processes the linear L-Ile-β-keto acid intermediate [2] [5]. The R* domain facilitates intramolecular aldol condensation, generating a 4-ketopyrrolidinone intermediate that spontaneously aromatizes into the tricyclic quinolone-γ-lactam system [7]. This reaction exhibits exceptional stereoselectivity, yielding (S,S)-quinolactacin A2 as the dominant epimer with 14-fold higher acetylcholinesterase inhibition than its (R,S)-counterpart [5] [9]. Notably, biomimetic chemical syntheses achieve ≤30% yields with poor stereocontrol, highlighting the enzymatic efficiency of NRPS-catalyzed Dieckmann cyclization [5].
Table 2: Key Biosynthetic Steps in Hybrid Core Formation
Step | Catalyst | Chemical Process | Product |
---|---|---|---|
Precursor activation | QulA/QulB NRPS | Adenylation and thioesterification | Tethered L-Ile-β-keto acid adduct |
Cyclization | R* domain (QulA) | Dieckmann condensation | 4-Ketopyrrolidinone |
Aromatization | Spontaneous | Dehydration/tautomerization | Quinolone-γ-lactam hybrid |
The β-keto acid precursor originates from the primary metabolite L-kynurenine, a tryptophan degradation product. Biosynthesis involves three enzymatic modifications:
This β-keto acid is highly reactive and spontaneously dehydrates unless captured by QulB. Genetic studies show that ΔqulM and ΔqulF mutants accumulate N-demethylated derivatives and lack quinolactacin A, confirming their roles in precursor maturation [2] [9].
The qul gene cluster exhibits significant evolutionary conservation across Penicillium species. Core genes (qulA, qulB, qulF, qulI) occur in P. citrinum, P. steckii, and Aspergillus novofumigatus, while qulM is absent in P. steckii, explaining its production of N-demethylated analogs [2] [9]. Phylogenomic analyses reveal that the cluster likely evolved through subfunctionalization of ancestral NRPS genes shared among section Citrina fungi [9]. Notably, the cluster’s physical organization—particularly the adjacency of qulA-qulB and their co-regulation—is conserved, suggesting selective pressure to maintain quinolone-γ-lactam production [8] [9]. Such conservation underscores the ecological role of quinolactacins in fungal competitiveness, potentially as chemical defenses in niche colonization [8].
Table 3: Distribution of qul Genes in Penicillium Species
Species | qulA/qulB | qulM | qulF | qulI | Quinolactacins Produced |
---|---|---|---|---|---|
P. citrinum | + | + | + | + | A1, A2, B, C |
P. steckii | + | - | + | + | N-Demethyl variants |
A. novofumigatus | + | - | + | + | Uncharacterized |
Table 4: Functional Annotation of qul Gene Cluster
Gene | Predicted Function | Domain/Motif | Knockout Phenotype |
---|---|---|---|
qulA | NRPS (Ile incorporation) | A-PCP-C-R* | No quinolactacin production |
qulB | NRPS (β-keto acid activation) | A-PCP | No quinolactacin production |
qulM | SAM-dependent methyltransferase | Methyltransferase domain | Accumulation of demethyl analogs |
qulF | FMN-dependent dehydrogenase | Flavoprotein binding domain | Precursor arrest at N-methyl-kynurenine |
qulI | Indoleamine-2,3-dioxygenase (IDO) | Heme-binding site | Reduced yield (~5% of WT) |
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